- Preparation of isotopically substituted benzimidazoles as proton pump inhibitors, World Intellectual Property Organization, , ,
Cas no 922730-98-1 (Omeprazole sulfide-d)

Omeprazole sulfide-d 化学的及び物理的性質
名前と識別子
-
- OMEPRAZOLE-D3 SULFIDE
- 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
- Omeprazole sulfide-(5-methoxy-d3)
- Omeprazole-d3 Sulfid
- Pyrmetazole-d3
- Ufiprazole-d3
- 5-Methoxy-d3-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-benzimidazole
- 6-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (ACI)
- Omeprazole sulfide-d
- G13633
- AS-6040
- Omeprazole Sulfide-D3
- 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3
- Omeprazole sulphide D3
- 922730-98-1
- 922731-00-8
- HY-141776S
- Omeprazole sulfide-(5-methoxy-d3), analytical standard
- 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
- AKOS037645366
- 1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
- DTXSID40662161
- SCHEMBL3180530
- CS-0203532
-
- MDL: MFCD09841123
- インチ: 1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
- InChIKey: XURCIPRUUASYLR-HPRDVNIFSA-N
- ほほえんだ: S(C1=NC2C=CC(=CC=2N1)OC([2H])([2H])[2H])CC1N=CC(C)=C(OC)C=1C
計算された属性
- せいみつぶんしりょう: 329.12000
- どういたいしつりょう: 332.13862827g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- ゆうかいてん: 116-118?C
- PSA: 85.33000
- LogP: 3.88420
Omeprazole sulfide-d セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Omeprazole sulfide-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-141776S-1mg |
Omeprazole sulfide-d |
922730-98-1 | 99.79% | 1mg |
¥1600 | 2024-04-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74904-5MG |
922730-98-1 | 5MG |
¥16207.04 | 2023-01-15 | |||
ChemScence | CS-0203532-1mg |
Omeprazole sulfide-d3 |
922730-98-1 | 1mg |
$160.0 | 2022-04-26 | ||
MedChemExpress | HY-141776S-5mg |
Omeprazole sulfide-d |
922730-98-1 | 99.79% | 5mg |
¥6500 | 2024-04-16 | |
A2B Chem LLC | AH90325-1mg |
1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- |
922730-98-1 | 99% | 1mg |
$195.00 | 2024-05-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219487-1mg |
Omeprazole-d3 Sulfide, |
922730-98-1 | 1mg |
¥3685.00 | 2023-09-05 | ||
MedChemExpress | HY-141776S-10mg |
Omeprazole sulfide-d |
922730-98-1 | 99.79% | 10mg |
¥10500 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219487-1 mg |
Omeprazole-d3 Sulfide, |
922730-98-1 | 1mg |
¥3,685.00 | 2023-07-10 | ||
ChemScence | CS-0203532-5mg |
Omeprazole sulfide-d3 |
922730-98-1 | 5mg |
$650.0 | 2022-04-26 | ||
A2B Chem LLC | AH90325-5mg |
1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- |
922730-98-1 | 99% | 5mg |
$685.00 | 2024-05-20 |
Omeprazole sulfide-d 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Omeprazole sulfide-d Preparation Products
Omeprazole sulfide-d 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Omeprazole sulfide-dに関する追加情報
Omeprazole Sulfide-D: A Comprehensive Overview
Omeprazole Sulfide-D, identified by the CAS number 922730-98-1, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of omeprazole, a well-known proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. The addition of a sulfide group to the omeprazole molecule introduces unique properties that make Omeprazole Sulfide-D a subject of interest for both academic research and potential therapeutic applications.
The structural modification of omeprazole to form Omeprazole Sulfide-D involves the substitution of a sulfur atom in place of an oxygen atom in the sulfonamide group. This change not only alters the chemical properties of the molecule but also impacts its pharmacokinetics and pharmacodynamics. Recent studies have explored the implications of this modification on the compound's stability, bioavailability, and efficacy. For instance, researchers have found that Omeprazole Sulfide-D exhibits enhanced solubility in certain solvents, which could improve its absorption profile when administered orally.
One of the most intriguing aspects of Omeprazole Sulfide-D is its potential to address some of the limitations associated with traditional omeprazole therapy. Long-term use of omeprazole has been linked to side effects such as hypomagnesemia and bone fractures, particularly in elderly patients. Preliminary findings suggest that Omeprazole Sulfide-D may mitigate these risks while maintaining comparable acid-suppressive effects. This makes it a promising candidate for future clinical trials aimed at improving patient outcomes.
From a synthetic standpoint, the preparation of Omeprazole Sulfide-D involves a multi-step process that requires precise control over reaction conditions. The synthesis begins with the isolation of omeprazole, followed by selective substitution reactions to introduce the sulfide group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product. These methods are critical for maintaining the reliability of subsequent pharmacological studies.
The pharmacological profile of Omeprazole Sulfide-D has been extensively studied using in vitro and in vivo models. In vitro assays have revealed that the compound demonstrates potent inhibitory activity against H+/K+-ATPase, which is consistent with its classification as a PPI. However, comparative studies with omeprazole have shown that Omeprazole Sulfide-D exhibits a slightly slower onset but longer duration of action, which could be advantageous in certain clinical scenarios.
Recent advancements in computational chemistry have also contributed to our understanding of Omeprazole Sulfide-D's molecular behavior. Molecular docking studies have provided insights into how the sulfide group influences receptor binding affinity and selectivity. These findings are particularly valuable for rational drug design efforts aimed at optimizing PPIs for specific therapeutic applications.
In terms of clinical applications, while Omeprazole Sulfide-D is not yet approved for human use, it holds potential as a next-generation PPI with improved safety profiles. Preclinical studies have demonstrated reduced systemic exposure compared to omeprazole, which may translate into fewer adverse effects in patients. Additionally, its longer half-life could allow for less frequent dosing regimens, enhancing patient compliance.
The development of Omeprazole Sulfide-D also highlights broader trends in drug discovery where subtle structural modifications can lead to significant improvements in therapeutic efficacy and safety. As research continues to unfold, it is anticipated that compounds like Omeprazole Sulfide-D will play an increasingly important role in addressing unmet medical needs related to acid-related disorders.
In conclusion, Omeprazole Sulfide-D represents an exciting advancement in the field of gastroenterology drug development. Its unique chemical structure, favorable pharmacokinetic properties, and potential clinical benefits make it a compelling subject for further investigation. As ongoing research continues to shed light on its mechanisms and applications, it is likely that this compound will contribute significantly to improving patient care in the coming years.
922730-98-1 (Omeprazole sulfide-d) 関連製品
- 90357-06-5(Bicalutamide)
- 110888-15-8(4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 41010-70-2(2-N-(4-fluorophenyl)pyridine-2,3-diamine)
- 2228812-17-5(tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate)
- 1260855-51-3(1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid)
- 2171603-20-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)



